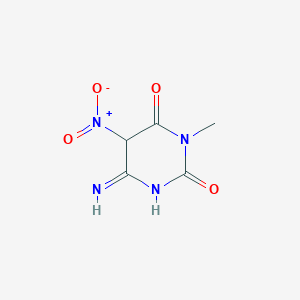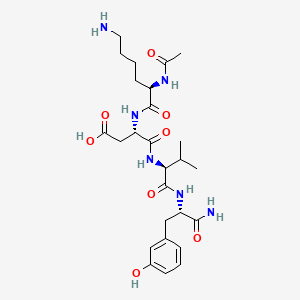
Phenylalaninamide, N2-acetyl-D-lysyl-L-alpha-aspartyl-L-valyl-3-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylalaninamide, N2-acetyl-D-lysyl-L-alpha-aspartyl-L-valyl-3-hydroxyphenylalaninamide is a complex peptide compound with the molecular formula C26H40N6O8 and a molecular weight of 564.63 g/mol . This compound is known for its applications in various fields, including cosmetics and pharmaceuticals, due to its unique structural properties and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenylalaninamide, N2-acetyl-D-lysyl-L-alpha-aspartyl-L-valyl-3-hydroxyphenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes:
Coupling Reactions: Each amino acid is activated and coupled to the growing chain using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection Steps: Protecting groups such as Fmoc (Fluorenylmethyloxycarbonyl) are removed using piperidine.
Cleavage from Resin: The final peptide is cleaved from the resin using a mixture of TFA (Trifluoroacetic acid) and scavengers like water and TIS (Triisopropylsilane).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Phenylalaninamide, N2-acetyl-D-lysyl-L-alpha-aspartyl-L-valyl-3-hydroxyphenylalaninamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the phenolic hydroxyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups within the peptide backbone.
Substitution: Nucleophilic substitution reactions can occur at the amide bonds, leading to modifications in the peptide structure.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinone derivatives, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
Phenylalaninamide, N2-acetyl-D-lysyl-L-alpha-aspartyl-L-valyl-3-hydroxyphenylalaninamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and for developing new synthetic methodologies.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-aging properties.
Industry: Utilized in the formulation of cosmetic products, particularly in anti-aging creams and serums.
Mécanisme D'action
The mechanism of action of Phenylalaninamide, N2-acetyl-D-lysyl-L-alpha-aspartyl-L-valyl-3-hydroxyphenylalaninamide involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetyl Tetrapeptide-2: Another peptide with similar anti-aging properties.
Palmitoyl Pentapeptide-4: Known for its role in collagen synthesis and skin repair.
Uniqueness
Phenylalaninamide, N2-acetyl-D-lysyl-L-alpha-aspartyl-L-valyl-3-hydroxyphenylalaninamide stands out due to its specific sequence and structural features, which confer unique biological activities. Its ability to modulate multiple pathways and its application in both cosmetics and pharmaceuticals highlight its versatility .
Propriétés
Formule moléculaire |
C26H40N6O8 |
|---|---|
Poids moléculaire |
564.6 g/mol |
Nom IUPAC |
(3S)-3-[[(2R)-2-acetamido-6-aminohexanoyl]amino]-4-[[(2S)-1-[[(2S)-1-amino-3-(3-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H40N6O8/c1-14(2)22(26(40)30-19(23(28)37)12-16-7-6-8-17(34)11-16)32-25(39)20(13-21(35)36)31-24(38)18(29-15(3)33)9-4-5-10-27/h6-8,11,14,18-20,22,34H,4-5,9-10,12-13,27H2,1-3H3,(H2,28,37)(H,29,33)(H,30,40)(H,31,38)(H,32,39)(H,35,36)/t18-,19+,20+,22+/m1/s1 |
Clé InChI |
DILGXAPUHJNKLH-AQCRLBJHSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC(=CC=C1)O)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H](CCCCN)NC(=O)C |
SMILES canonique |
CC(C)C(C(=O)NC(CC1=CC(=CC=C1)O)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[(E)-1-(4-chlorophenyl)ethylideneamino]oxymethyl]benzoic acid](/img/structure/B12327283.png)
![2-(Hydroxymethyl)-6-[4-[[4-(hydroxymethyl)-5-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]oxolan-3-yl]methyl]-2-methoxyphenoxy]oxane-3,4,5-triol](/img/structure/B12327291.png)
![Imidazo[1,2-c]pyrimidine-2-carboxylic acid, 8-bromo-](/img/structure/B12327294.png)
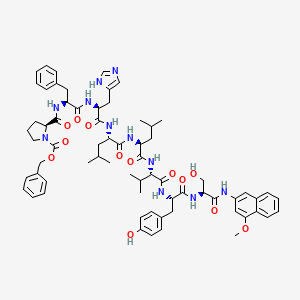
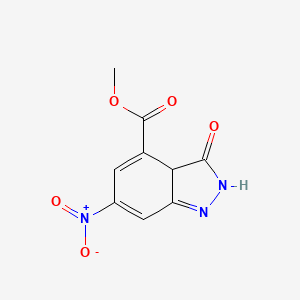
![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;sulfuric acid;hydrate](/img/structure/B12327308.png)
![calcium;3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;hydrate](/img/structure/B12327317.png)
![tert-Butyl 4-((benzo[d]isothiazol-3-ylamino)methyl)piperidine-1-carboxylate](/img/structure/B12327329.png)
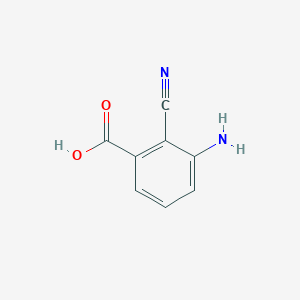

![3-Chloro-3,5-dihydropyrrolo[3,2-c]pyridin-6-one](/img/structure/B12327347.png)

